molecular formula C17H27N3O3S B2806428 2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine CAS No. 2097896-88-1

2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine

Cat. No. B2806428
CAS RN: 2097896-88-1
M. Wt: 353.48
InChI Key: DFGOCMWGLHSMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-((1-(Cyclohexylsulfonyl)piperidin-3-yl)oxy)-4,6-dimethylpyrimidine” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and is a key component of many important biomolecules like nucleotides. The molecule also contains a piperidine ring, which is a common structure in many pharmaceuticals .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The pyrimidine ring might undergo reactions like alkylation, while the piperidine ring might be involved in reactions like deprotonation or protonation .

Scientific Research Applications

Synthesis and Structural Analysis

  • Cyclin-Dependent Kinase Inhibitors

    A study explored the synthesis of beta-Piperidinoethylsulfides, leading to compounds that inhibit the cyclin-dependent kinase CDK2. This work demonstrates the potential of using certain structural elements for the development of kinase inhibitors, which is crucial for cancer research and therapy (Griffin et al., 2006).

  • Crystal Structures of Pyrimethaminium Compounds

    Research into pyrimethamine derivatives, which are structurally related to the query compound, revealed insights into their hydrogen bonding and potential for mimicking nucleic acid components. This work underscores the structural versatility of pyrimidine derivatives for mimicking biological molecules (Balasubramani et al., 2007).

Biological Activities

  • Antimicrobial Activity

    A study synthesized novel cyano oximino sulfonate derivatives and evaluated their anti-proliferation effect on mouse fibroblast L929 cells. This research highlights the potential of pyrimidine derivatives for the development of new antimicrobial agents (El‐Faham et al., 2014).

  • Insecticidal and Antibacterial Potential

    Research focused on the synthesis of pyrimidine linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial potential. This study contributes to the understanding of pyrimidine derivatives as potential agrochemicals (Deohate et al., 2020).

Antioxidant Properties

  • Multifunctional Antioxidants for Age-Related Diseases: A study synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide with potential as multifunctional antioxidants. These compounds were evaluated for their ability to protect cells against oxidative stress, indicating their potential for treating age-related diseases like cataracts, macular degeneration, and Alzheimer's dementia (Jin et al., 2010).

Corrosion Inhibition

  • Prediction of Inhibition Efficiencies on Iron Corrosion: Quantum chemical and molecular dynamic simulation studies were performed on piperidine derivatives to predict their efficiencies as corrosion inhibitors on iron. This research is significant for materials science, highlighting the protective capabilities of pyrimidine derivatives in industrial applications (Kaya et al., 2016).

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential uses. It could be tested for biological activity to see if it has potential as a pharmaceutical .

properties

IUPAC Name

2-(1-cyclohexylsulfonylpiperidin-3-yl)oxy-4,6-dimethylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O3S/c1-13-11-14(2)19-17(18-13)23-15-7-6-10-20(12-15)24(21,22)16-8-4-3-5-9-16/h11,15-16H,3-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFGOCMWGLHSMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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